molecular formula C17H16N4OS2 B12267859 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine

Cat. No.: B12267859
M. Wt: 356.5 g/mol
InChI Key: GSJSHWAGHMZPEY-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine is a complex organic compound that features a unique combination of thiadiazole, thiophene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole and thiophene intermediates, followed by their coupling with piperazine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Materials Science: Incorporation into polymers or other materials to enhance their properties, such as conductivity or stability.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules with desired functionalities.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]morpholine: Contains a morpholine ring, offering different chemical properties.

Uniqueness: 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine stands out due to its specific combination of functional groups, which can impart unique reactivity and biological activity

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(4-thiophen-2-ylphenyl)methanone

InChI

InChI=1S/C17H16N4OS2/c22-17(14-5-3-13(4-6-14)15-2-1-11-23-15)21-9-7-20(8-10-21)16-12-18-24-19-16/h1-6,11-12H,7-10H2

InChI Key

GSJSHWAGHMZPEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4

Origin of Product

United States

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